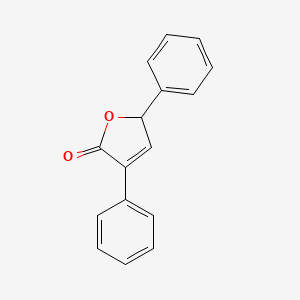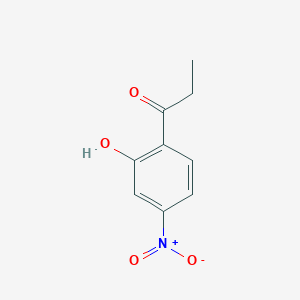
2-Phenoxy-1,1-diphenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1,1-diphenylethanol is an organic compound with the molecular formula C20H16O2. It is a white crystalline solid that is used in various scientific and industrial applications. This compound is known for its unique chemical structure, which includes a phenoxy group and two phenyl groups attached to an ethanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,1-diphenylethanol typically involves the reaction of phenol with 1,1-diphenylethanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production while maintaining consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenoxy-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions include phenolic derivatives, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-Phenoxy-1,1-diphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1,1-diphenylethanol involves its interaction with various molecular targets and pathways. The phenoxy and phenyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to exert its effects through a combination of chemical reactivity and molecular binding .
Comparación Con Compuestos Similares
- 2-Phenoxy-1-phenylethanol
- 1,1-Diphenylethanol
- Phenoxyethanol
Comparison: Compared to these similar compounds, 2-Phenoxy-1,1-diphenylethanol is unique due to its combination of phenoxy and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
5432-02-0 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-phenoxy-1,1-diphenylethanol |
InChI |
InChI=1S/C20H18O2/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-22-19-14-8-3-9-15-19/h1-15,21H,16H2 |
Clave InChI |
UPZJHOODQWMPGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


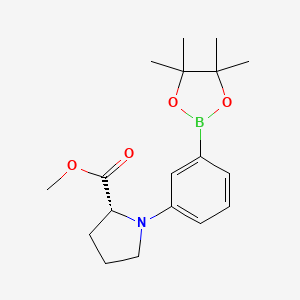
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

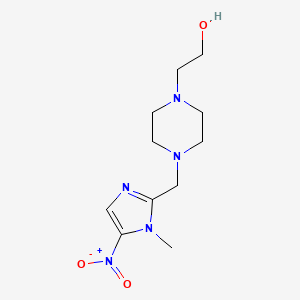
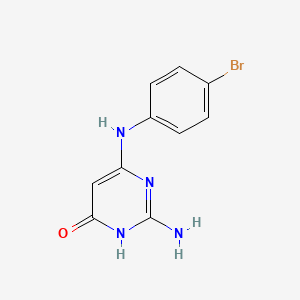
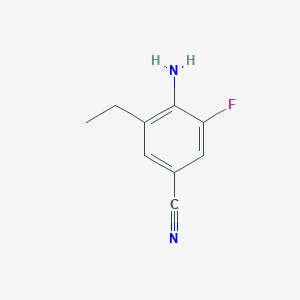
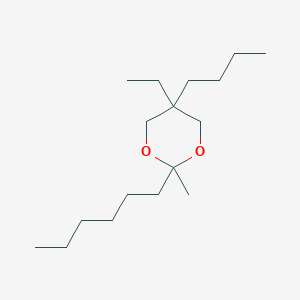
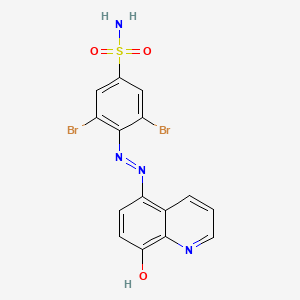
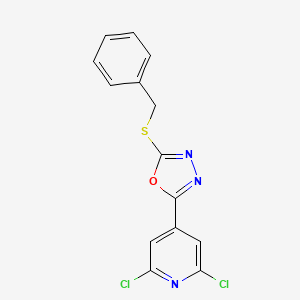
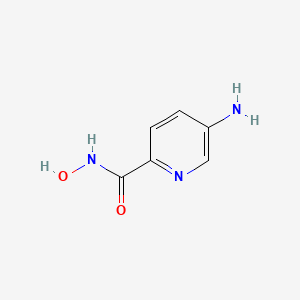
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
